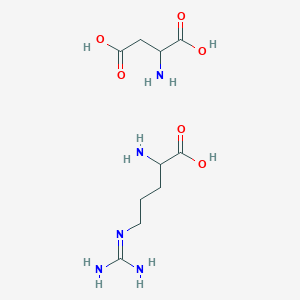

2-Aminobutanedioic acid;2-amino-5-(diaminomethylideneamino)pentanoic acid

Description

Properties

IUPAC Name |

2-aminobutanedioic acid;2-amino-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2.C4H7NO4/c7-4(5(11)12)2-1-3-10-6(8)9;5-2(4(8)9)1-3(6)7/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);2H,1,5H2,(H,6,7)(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUUWYOYAXFUOLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N.C(C(C(=O)O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminobutanedioic acid and 2-amino-5-(diaminomethylideneamino)pentanoic acid typically involves the use of standard organic synthesis techniques. The preparation methods can vary depending on the desired purity and yield. Common synthetic routes include the use of protecting groups to prevent unwanted side reactions and the use of specific reagents to achieve the desired chemical transformations .

Industrial Production Methods

Industrial production of these compounds often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-pressure reactors, and other advanced technologies to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Aminobutanedioic acid and 2-amino-5-(diaminomethylideneamino)pentanoic acid can undergo various chemical reactions, including:

Oxidation: These compounds can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert these compounds into their corresponding amines.

Substitution: Substitution reactions can introduce different functional groups into the molecules.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions may produce amines .

Scientific Research Applications

2-Aminobutanedioic acid and 2-amino-5-(diaminomethylideneamino)pentanoic acid have a wide range of scientific research applications, including:

Chemistry: These compounds are used as building blocks in the synthesis of more complex molecules.

Biology: They play a role in various biochemical pathways and are used in studies of enzyme function and protein structure.

Medicine: These compounds are investigated for their potential therapeutic effects and are used in drug development.

Industry: They are used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Aminobutanedioic acid and 2-amino-5-(diaminomethylideneamino)pentanoic acid involves their interaction with specific molecular targets and pathways. These compounds can act as substrates for enzymes, participate in metabolic pathways, and modulate the activity of various proteins. The exact mechanism depends on the specific context in which these compounds are used .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Comparison of Aspartic Acid and Glutamic Acid

| Property | Aspartic Acid (C₄H₇NO₄) | Glutamic Acid (C₅H₉NO₄) |

|---|---|---|

| Side Chain Length | 4 carbons (β-carboxyl) | 5 carbons (γ-carboxyl) |

| pKa (Carboxyl Groups) | 1.88 (α-COOH), 3.65 (β-COOH) | 2.19 (α-COOH), 4.25 (γ-COOH) |

| Biological Role | Urea cycle, neurotransmission | Neurotransmission (glutamate), amino acid synthesis |

Key Insight : Glutamic acid’s longer side chain lowers the pKa of its γ-carboxyl group, making it a stronger acid and a more prevalent neurotransmitter .

Arginine vs. Lysine and Citrulline

| Property | Arginine (C₆H₁₄N₄O₂) | Lysine (C₆H₁₄N₂O₂) | Citrulline (C₆H₁₃N₃O₃) |

|---|---|---|---|

| Side Chain Functional Group | Guanidino group | ε-amino group (-NH₂) | Ureido group (-NH-C(O)-NH₂) |

| Charge at pH 7 | +1 (strongly basic) | +1 (moderately basic) | Neutral |

| Metabolic Pathway | Urea cycle, NO synthesis | Protein synthesis, carnitine production | Urea cycle intermediate (from ornithine) |

Key Insights :

- Arginine’s guanidino group enables strong hydrogen bonding, critical for enzyme active sites (e.g., nitric oxide synthase) .

- Citrulline, a urea cycle intermediate, lacks the guanidino group but is recycled back to arginine in the kidneys .

Advanced Derivatives and Modifications

Arginine Derivatives:

- MG-H Adducts : Advanced glycation end-products (AGEs) like MG-H1, MG-H2, and MG-H3 form via arginine modification under oxidative stress, altering protein function .

- 2-Aminoimidazole Derivatives: A1P and A4P (arginine analogs) inhibit human arginase I, a target for cancer and cardiovascular therapies .

Aspartic Acid Derivatives:

- Poly-Aspartic Acid : Used in biodegradable polymers and water treatment due to its carboxyl-rich structure.

Arginine in Therapeutics

Biological Activity

2-Aminobutanedioic acid (also known as L-2-aminobutyric acid or L-ABA) and 2-amino-5-(diaminomethylideneamino)pentanoic acid are amino acids with significant biological activities. This article aims to explore their biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

- 2-Aminobutanedioic Acid (L-ABA) : It is a non-proteinogenic amino acid that plays a role in various metabolic processes. Its structure includes two carboxyl groups and one amino group, making it a dicarboxylic acid.

- 2-Amino-5-(diaminomethylideneamino)pentanoic Acid : This compound features multiple amino groups, which enhance its reactivity and potential interactions with biological targets.

1. Metabolic Roles

Both compounds are involved in metabolic pathways:

- L-ABA has been shown to influence neurotransmitter synthesis and may play a role in modulating neuronal activity. It is also implicated in metabolic regulation related to exercise and energy expenditure .

- The diaminomethylidene derivative exhibits potential as a precursor for the synthesis of bioactive compounds due to its multiple amine functionalities.

2. Clinical Implications

Recent studies highlight the significance of these compounds in clinical settings:

- Osteoporosis : Research indicates that L-ABA levels correlate positively with bone mineral density (BMD) in older adults, suggesting its potential as a biomarker for osteoporosis .

- Metabolic Diseases : Both compounds have been linked to improved insulin sensitivity and reduced inflammation, potentially offering therapeutic avenues for conditions like type 2 diabetes .

The biological effects of these compounds can be attributed to several mechanisms:

- AMPK Activation : L-ABA has been shown to activate AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis .

- Signaling Pathways : The diaminomethylidene compound may interact with various signaling pathways, including those related to muscle contraction and metabolic regulation.

Data Table: Summary of Biological Activities

| Compound | Biological Activity | Mechanism of Action | Clinical Relevance |

|---|---|---|---|

| L-2-Aminobutyric Acid | Modulates neurotransmitter synthesis | AMPK activation | Potential biomarker for osteoporosis |

| 2-Amino-5-(diaminomethylideneamino)pentanoic Acid | Enhances insulin sensitivity | Involvement in metabolic pathways | Therapeutic potential in metabolic diseases |

Case Studies

Several case studies have explored the effects of these compounds:

- Study on Osteoporosis : A clinical study involving older women showed that higher serum levels of L-ABA were associated with better BMD outcomes, highlighting its potential as a preventive measure against osteoporosis .

- Exercise-Induced Benefits : Research demonstrated that circulating levels of L-ABA increase following physical activity, suggesting its role as a myokine that promotes energy expenditure and muscle health .

Q & A

Q. What methodologies are recommended for studying metal-binding properties of 2-Aminobutanedioic acid derivatives in biological systems?

- Methodological Answer : Use isothermal titration calorimetry (ITC) to quantify binding affinities and stoichiometry. Complement with X-ray absorption spectroscopy (XAS) to elucidate coordination geometries. Computational docking (e.g., AutoDock Vina) predicts interaction sites, which can be validated via site-directed mutagenesis in protein complexes .

Q. How can clustered pharmacokinetic data from animal studies be analyzed to account for intra-subject variability?

- Methodological Answer : Apply mixed-effects models with random intercepts for individual subjects to partition variability. Generalized estimating equations (GEEs) adjust for repeated measurements, while bootstrapping provides robust confidence intervals. Sensitivity analyses should test assumptions of normality and homoscedasticity .

Q. What strategies resolve discrepancies in logP predictions for amphoteric derivatives like 2-amino-5-(diaminomethylideneamino)pentanoic acid?

- Methodological Answer : Compare multiple logP prediction tools (e.g., XLOGP3, WLOGP) and validate experimentally via shake-flask assays at physiologically relevant pH (7.4). Adjust for ionization effects using Henderson-Hasselbalch calculations. Consensus models (e.g., average of ≥3 methods) improve reliability .

Notes on Methodological Rigor

- Stereochemical Integrity : Enantiomeric excess should be confirmed via polarimetry or chiral derivatization (e.g., Marfey’s reagent) to avoid misinterpretation of bioactivity data .

- Statistical Robustness : For multi-omics datasets, combine FDR correction with pathway enrichment analysis (e.g., DAVID, KEGG) to prioritize biologically relevant hits .

- Safety Compliance : Adhere to GHS hazard protocols (e.g., PPE, fume hoods) when handling intermediates with high hydrogen-bond donor counts (e.g., guanidino groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.